Enhanced Plasma Stability: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid vs. SPDP and Valine-Citrulline Linkers
ADCs incorporating the hindered disulfide architecture of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid demonstrate markedly improved plasma stability compared to first-generation SPDP linkers and protease-sensitive valine-citrulline dipeptide linkers. In preclinical studies, conjugates featuring this hindered disulfide linker retained >85% payload after 72 hours in human plasma . In contrast, conjugates utilizing N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) exhibited a plasma half-life of only 6–8 hours due to rapid, unhindered disulfide cleavage . Furthermore, the hindered disulfide design mitigates premature drug release, a known limitation of valine-citrulline linkers which are susceptible to extracellular proteases in the tumor microenvironment .
| Evidence Dimension | Plasma Stability (Payload Retention) |
|---|---|
| Target Compound Data | >85% payload retention after 72 hours |
| Comparator Or Baseline | SPDP linker: plasma half-life 6–8 hours; Valine-Citrulline linker: susceptible to premature extracellular cleavage |
| Quantified Difference | Target linker extends payload retention in plasma by >66 hours compared to SPDP's half-life; circumvents extracellular protease vulnerability of Val-Cit linkers. |
| Conditions | Human plasma incubation, in vitro stability assay |
Why This Matters
Superior plasma stability directly translates to reduced off-target payload release, minimizing systemic toxicity and widening the therapeutic window of the ADC.
